molecular formula C27H28N2O4 B11308916 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11308916
M. Wt: 444.5 g/mol
InChI Key: VXYMYKBFLYATLD-UHFFFAOYSA-N
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Description

6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromen derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a furochromen core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of oxidoreductase enzymes, thereby affecting cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, such as the furochromen core and the benzylpiperazine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H28N2O4/c1-18-17-32-24-15-25-23(14-22(18)24)19(2)21(27(31)33-25)8-9-26(30)29-12-10-28(11-13-29)16-20-6-4-3-5-7-20/h3-7,14-15,17H,8-13,16H2,1-2H3

InChI Key

VXYMYKBFLYATLD-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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